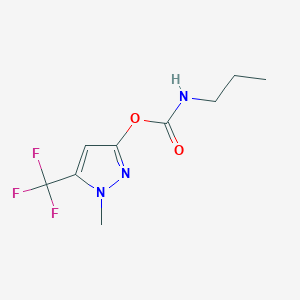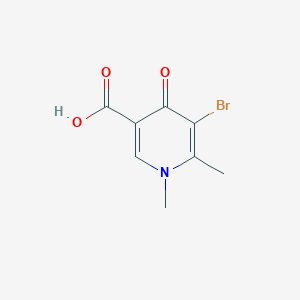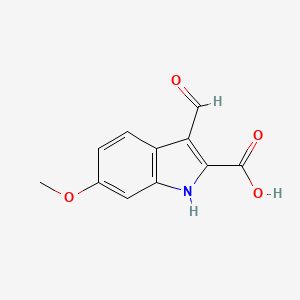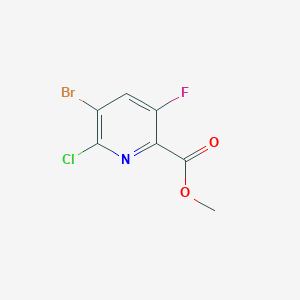
N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, also known as EMA401, is a novel small molecule drug candidate that has been developed for the treatment of chronic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a key role in the modulation of pain signaling pathways.
Scientific Research Applications
Pharmacological Studies and Analgesic Activity
- A variety of novel quinazolinyl acetamides, similar in structure to N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Notably, a compound from this series exhibited potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium in potency, while demonstrating only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
- Other research synthesized 6-bromoquinazolinone derivatives, structurally related to the compound , and assessed their pharmacological activities including anti-inflammatory, analgesic, and anti-bacterial effects. The derivatives showed significant pharmacological activities, suggesting the broad potential of quinazolinone and acetamide-based compounds in therapeutic applications (Rajveer et al., 2010), (Rajveer et al., 2010).
Antifungal and Antimicrobial Applications
- Certain acetamide derivatives were identified as potent fungicidal agents against Candida species, characterized by their antifungal activity against Aspergillus species as well. These derivatives, sharing the acetamide functional group with the compound of interest, highlight the potential antimicrobial and antifungal applications of such chemical structures (Bardiot et al., 2015).
- Additionally, a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles were prepared and screened for their antibacterial activity against various strains, showcasing the potential of such compounds in antimicrobial therapies (Singh et al., 2010).
Herbicide Metabolism and Toxicology
- A study focused on the metabolism of chloroacetamide herbicides, structurally related to the compound , and their metabolites in human and rat liver microsomes. This research offers insights into the toxicological aspects and metabolic pathways of acetamide compounds, which could be relevant for understanding the metabolism and potential toxicological profiles of N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide (Coleman et al., 2000), (Coleman et al., 2000).
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15-10-8-9-14(3)20(15)24-19(25)13-26-21-16-11-6-7-12-17(16)22-18(5-2)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPRKYRZYZWQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)
![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)


![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)
![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)
![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)


